1-butyl-1H-benzimidazole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-butyl-1H-benzimidazole-2-carbaldehyde is a chemical compound with the molecular formula C12H14N2O It is a derivative of benzimidazole, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
1-butyl-1H-benzimidazole-2-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 1-butylbenzimidazole with a formylating agent such as Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide). The reaction typically occurs under reflux conditions, resulting in the formation of the desired aldehyde compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-butyl-1H-benzimidazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)
Major Products Formed
Oxidation: 1-butyl-1H-benzimidazole-2-carboxylic acid
Reduction: 1-butyl-1H-benzimidazole-2-methanol
Substitution: Various substituted benzimidazole derivatives
Scientific Research Applications
1-butyl-1H-benzimidazole-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-butyl-1H-benzimidazole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially modulating their activity. The benzimidazole ring can also engage in π-π interactions with aromatic residues in proteins, influencing their function .
Comparison with Similar Compounds
1-butyl-1H-benzimidazole-2-carbaldehyde can be compared with other benzimidazole derivatives:
1-methyl-1H-benzimidazole-2-carbaldehyde: Similar structure but with a methyl group instead of a butyl group. It may exhibit different reactivity and biological activity.
1-ethyl-1H-benzimidazole-2-carbaldehyde: Contains an ethyl group, leading to variations in physical and chemical properties.
1-propyl-1H-benzimidazole-2-carbaldehyde: Features a propyl group, which can influence its solubility and reactivity.
Properties
IUPAC Name |
1-butylbenzimidazole-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-2-3-8-14-11-7-5-4-6-10(11)13-12(14)9-15/h4-7,9H,2-3,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCCVBLAZECLPMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30387755 |
Source
|
Record name | 1-butyl-1H-benzimidazole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30387755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
430470-84-1 |
Source
|
Record name | 1-butyl-1H-benzimidazole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30387755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.